4-Chloro-3-fluorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-3-fluorobenzonitrile involves complex chemical procedures. An example of a synthesis method includes the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. Subsequent treatment with thioglycolic acid produces a series of substituted compounds, demonstrating the versatility and complexity of synthesis routes (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluorobenzonitrile, characterized by the presence of chloro and fluoro substituents on the benzene ring, significantly influences its physical and chemical properties. The arrangement of these substituents impacts its reactivity and interaction with other molecules. Studies on similar fluorinated compounds highlight the role of fluorine in enhancing stability and modifying electronic properties, which can be extrapolated to understand the molecular behavior of 4-Chloro-3-fluorobenzonitrile (Hird, 2007).
Chemical Reactions and Properties
4-Chloro-3-fluorobenzonitrile undergoes various chemical reactions, including halogenation, nucleophilic substitution, and coupling reactions. Its fluorine atom can act as a hydrogen bond acceptor, influencing its interactions and reactivity (Howard et al., 1996). The presence of chlorine further diversifies its chemical behavior, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
-
General Use
- Application Summary : 4-Chloro-3-fluorobenzonitrile is a key intermediate in the synthesis of other fluorobenzonitriles . It’s used in organic synthesis due to its reactivity and the presence of a nitrile group, which can undergo various reactions to form a wide range of products .
- Results or Outcomes : The outcomes can also vary widely, as this compound is a precursor to many different products. The specific results would depend on the other reactants and the conditions of the reaction .
-
Specific Application
- Application Summary : 4-Chloro-3-fluorobenzonitrile has been used in the preparation of ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate and 3-chloro-4-(indolin-5-yloxy)benzonitrile .
- Methods of Application : The specific methods of application would involve reacting 4-Chloro-3-fluorobenzonitrile with other compounds under controlled conditions to form the desired products .
- Results or Outcomes : The result of this application would be the formation of ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate and 3-chloro-4-(indolin-5-yloxy)benzonitrile .
- Fluorination Reagents
- Application Summary : 4-Chloro-3-fluorobenzonitrile is used as a fluorination reagent . Fluorination reagents are used to introduce a fluorine atom or fluorine-containing functional group to a molecule in the process of fluorination .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes can also vary widely, as this compound is a precursor to many different products. The specific results would depend on the other reactants and the conditions of the reaction .
- Fluorinated Building Blocks
- Application Summary : 4-Chloro-3-fluorobenzonitrile is used as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various fluorinated compounds .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes can also vary widely, as this compound is a precursor to many different products. The specific results would depend on the other reactants and the conditions of the reaction .
properties
IUPAC Name |
4-chloro-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQVECNESCSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371427 | |
Record name | 4-Chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorobenzonitrile | |
CAS RN |
110888-15-8 | |
Record name | 4-Chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.